![molecular formula C12H13N3O2 B186647 ethyl 3-amino-5-phenyl-1H-pyrazole-4-carboxylate CAS No. 1572-11-8](/img/structure/B186647.png)
ethyl 3-amino-5-phenyl-1H-pyrazole-4-carboxylate
Overview
Description
Ethyl 3-amino-5-phenyl-1H-pyrazole-4-carboxylate is a type of pyrazole derivative. Pyrazoles are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities . They consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure .
Synthesis Analysis
The synthesis of pyrazole derivatives has been a topic of interest for many researchers. Traditional procedures used in the synthesis of pyrazoles have been discussed in various studies . An efficient method to obtain similar compounds has been outlined using condensation reactions .Molecular Structure Analysis
Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Unsubstituted pyrazole can be represented in three tautomeric forms .Chemical Reactions Analysis
Pyrazoles display innumerable chemical, biological, agrochemical, and pharmacological properties . They are found in naturally occurring compounds and also display a broad range of biological activities .Physical And Chemical Properties Analysis
Ethyl pyrazole-4-carboxylate is described as a white to pale yellow crystalline powder . More specific physical and chemical properties would require further experimental analysis.Scientific Research Applications
Pharmacological Applications
Ethyl 3-amino-5-phenyl-1H-pyrazole-4-carboxylate has been identified as a heterocyclic building block with potential applications in pharmacology. It may be used as an internal standard for the GC-MS determination of etomidate in mouse brain tissue .
Biological Properties
This compound exhibits a range of noteworthy biological properties, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal activities .
Antimicrobial Activity
Research has been conducted on novel pyrazole derivatives carrying aryl ring systems synthesized by condensing ethyl 3-amino-5-phenyl-1H-pyrazole-4-carboxylate, which have shown promising antimicrobial activity .
Synthesis of Urea Derivatives
The compound can be used in the synthesis of urea derivatives by reacting with azido (6-(benzofuran-2-yl)-2-methylpyridin-3-yl) methanone .
Synthesis of 2-Mercaptoacetamide Analogs
It can also be utilized to synthesize 2-mercaptoacetamide analogs by treating with thioglycolic acid .
Role in Tautomeric Stabilization
Studies have investigated the role of solvents in the tautomeric stabilization of related pyrazole derivatives .
Anti-Cancer Activity
Amino-pyrazoles derived from this compound have shown inhibition of proliferation on liver cancer cells (HepG2) .
Future Directions
The future directions in the study of pyrazole derivatives are vast. They are considered an important building block in different areas of organic and medicinal chemistry . The search for new pyrazole-based compounds is of great interest to the academic community as well as industry . The recent approval of Pirtobrutinib, a pyrazole-based compound, for anticancer/anti-inflammatory applications demonstrates the potential of these compounds .
properties
IUPAC Name |
ethyl 3-amino-5-phenyl-1H-pyrazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-2-17-12(16)9-10(14-15-11(9)13)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H3,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRUYBHHBBGZBGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1N)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801236193 | |
Record name | Ethyl 3-amino-5-phenyl-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801236193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-amino-5-phenyl-1H-pyrazole-4-carboxylate | |
CAS RN |
1572-11-8 | |
Record name | Ethyl 3-amino-5-phenyl-1H-pyrazole-4-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1572-11-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-amino-5-phenyl-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801236193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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